molecular formula C10H10N2O B13024824 3-(Aminomethyl)isoquinolin-6-ol

3-(Aminomethyl)isoquinolin-6-ol

Cat. No.: B13024824
M. Wt: 174.20 g/mol
InChI Key: ASTOYTWGFYHPLI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isoquinolin-6-ol (CAS 1782556-30-2) is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the isoquinoline family, a class of heterocyclic amines known for their significance in medicinal chemistry . The structure features both an aminomethyl group and a phenolic hydroxy group on the isoquinoline scaffold, making it a potential versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound as a precursor in organic synthesis and drug discovery efforts. Isoquinoline derivatives are widely investigated in various research areas, and some analogs have been studied for their potential biological activities, including as cores in alkaloid research . The molecular formula is C10H10N2O and the molecular weight is 174.20 g/mol .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(aminomethyl)isoquinolin-6-ol

InChI

InChI=1S/C10H10N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H,5,11H2

InChI Key

ASTOYTWGFYHPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)CN

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs of Isoquinoline Derivatives

The following table summarizes key structural analogs of 3-(aminomethyl)isoquinolin-6-ol, highlighting differences in substituents, molecular properties, and synthesis methodologies:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound -OH (6), -CH2NH2 (3) C10H10N2O 174.20* Hypothesized antioxidant/neuroprotectant -
6-Methoxy-1-methylisoquinolin-3-ol -OCH3 (6), -CH3 (1), -OH (3) C11H11NO2 189.21 Synthetic intermediate; unconfirmed bioactivity
6-Methylisoquinolin-3-ol -CH3 (6), -OH (3) C10H9NO 159.18 Limited stability; research chemical
Pregabalin (S-isomer) -CH2NH2 (3), -CH2CH(CH3)CO2H C8H17NO2 159.23 FDA-approved anticonvulsant/analgesic

*Calculated based on formula.

Key Observations:

Substituent Effects on Bioactivity: The hydroxyl group at position 6 in this compound may enhance hydrogen-bonding interactions with biological targets compared to methoxy (-OCH3) or methyl (-CH3) groups in analogs like 6-methoxy-1-methylisoquinolin-3-ol . The aminomethyl group at position 3 distinguishes it from pregabalin, which features a branched carboxylic acid chain. This difference likely alters target specificity (e.g., pregabalin binds calcium channels, while the isoquinoline core may favor kinase or receptor interactions) .

Synthetic Complexity: demonstrates that introducing substituents like chloropropyl or nitro groups on isoquinoline derivatives requires precise catalysts (e.g., Pd/C under H2) and solvent systems (THF/MeOH), yielding products with >95% purity . In contrast, triazole-functionalized indoles () achieved only 30% yield via CuI-catalyzed click chemistry, suggesting that this compound’s synthesis might face similar challenges depending on reaction pathways .

Pharmacological Potential vs. Known Therapeutics

  • Antioxidant Indoles: highlights a triazole-indole hybrid (6c) with radical-scavenging activity, implying that the hydroxyl group in this compound could confer similar antioxidant properties .
  • Neuromodulators: Pregabalin’s aminomethyl moiety is critical for its GABA analog activity . The isoquinoline scaffold may instead target monoamine oxidases or opioid receptors, as seen in related alkaloids.

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